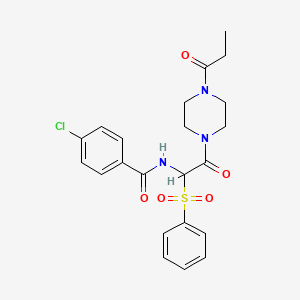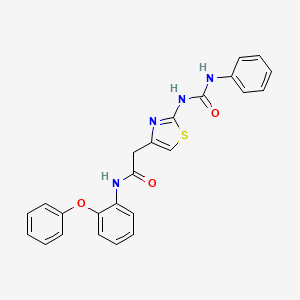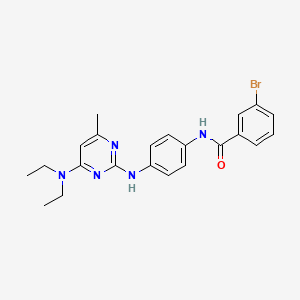
4-chloro-N-(2-oxo-1-(phenylsulfonyl)-2-(4-propionylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-oxo-1-(phenylsulfonyl)-2-(4-propionylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 477.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Base-Catalysed Reactions and Derivatives : Research into base-catalysed reactions of similar compounds has led to the creation of various derivatives, including 1,4-diformyl- and 1,4-bis-methylsulfonyl- derivatives of tetrahydroxypiperazines. These derivatives offer insights into the synthesis of complex molecules and their potential applications in medicinal chemistry and materials science (Currie et al., 1967).
Nootropic Agents Synthesis : The synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds demonstrates the potential for creating nootropic agents. These compounds, similar in structure or synthetic approach to the query chemical, highlight the chemical's potential use in developing cognitive enhancers (Valenta et al., 1994).
Pharmacological Applications
Selective Serotonin Receptor Agonists : Studies on benzamide derivatives, including those with sulfonyl and piperazinyl groups, have shown potential as selective serotonin 4 receptor agonists. These findings suggest possible applications in gastrointestinal motility disorders, indicating a pharmacological interest in compounds with similar structural features (Sonda et al., 2004).
Anticancer Agents : Indapamide derivatives with structural similarities have been explored as pro-apoptotic agents with anticancer activities. This research underscores the potential for compounds like 4-chloro-N-(2-oxo-1-(phenylsulfonyl)-2-(4-propionylpiperazin-1-yl)ethyl)benzamide to be investigated for their anticancer properties (Yılmaz et al., 2015).
Microbial Studies
- New Pyridine Derivatives : The synthesis and microbial studies of new pyridine derivatives, including those with sulfonamido and benzothiazole moieties, indicate potential antimicrobial applications. These studies offer a perspective on the compound's potential utility in developing new antimicrobial agents (Patel & Agravat, 2007).
Bioactive Molecule Synthesis
- Fluoro Substituted Benzothiazoles : The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening highlights the compound's relevance in creating bioactive molecules with potential therapeutic applications (Patel et al., 2009).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-2-19(27)25-12-14-26(15-13-25)22(29)21(32(30,31)18-6-4-3-5-7-18)24-20(28)16-8-10-17(23)11-9-16/h3-11,21H,2,12-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZYHQBUYFZIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)
![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)


![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)



![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)